

Aminopurvalanol A: A Technical Guide to its Cyclin-Dependent Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the kinase inhibitor selectivity profile of **Aminopurvalanol A**, a potent, cell-permeable purine derivative. It is designed to serve as a comprehensive resource, detailing the compound's inhibitory activity, the experimental methodologies used for its characterization, and its mechanism of action within critical cellular signaling pathways.

Kinase Inhibitor Selectivity Profile

Aminopurvalanol A is a competitive inhibitor of cyclin-dependent kinases (CDKs) that demonstrates high potency for specific CDK complexes.[1][2] Its selectivity has been characterized against a panel of kinases, revealing a distinct profile with nanomolar affinity for key cell cycle regulators. The compound is significantly more selective for CDKs over other kinase families, such as MAP kinases (ERK1/2), with selectivity ratios exceeding 3,000-fold against many other protein kinases.[3][4]

The quantitative inhibitory activity of **Aminopurvalanol A** is summarized below.

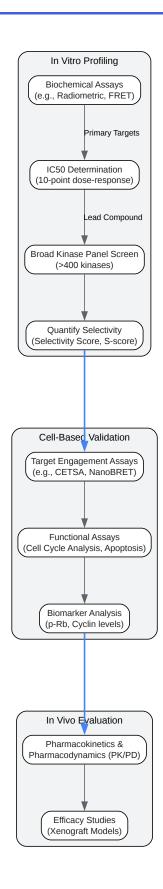


Kinase Target	Complex	IC50 (nM)	Notes
CDK1	Cyclin B	33	Potent inhibition of the key mitotic kinase.[1] [2][5]
CDK2	Cyclin A	33	Strong inhibition of S- phase progression kinase.[1][2][5]
CDK2	Cyclin E	28	Potent inhibition of G1/S transition kinase.[1][2][5]
CDK5	p35	20	The most potently inhibited CDK complex.[1][2][5]
ERK2	-	3,100	~100-fold less potent inhibition compared to CDKs.[3][4][5]
ERK1	-	12,000	~375-fold less potent inhibition compared to CDKs.[3][4][5]
Other Kinases	-	>100,000	Exhibits high selectivity over a broad range of other kinases.[2][3][4]

Visualized Experimental and Signaling Frameworks

To contextualize the data, the following diagrams illustrate the typical workflow for inhibitor profiling and the relevant biological pathway targeted by **Aminopurvalanol A**.

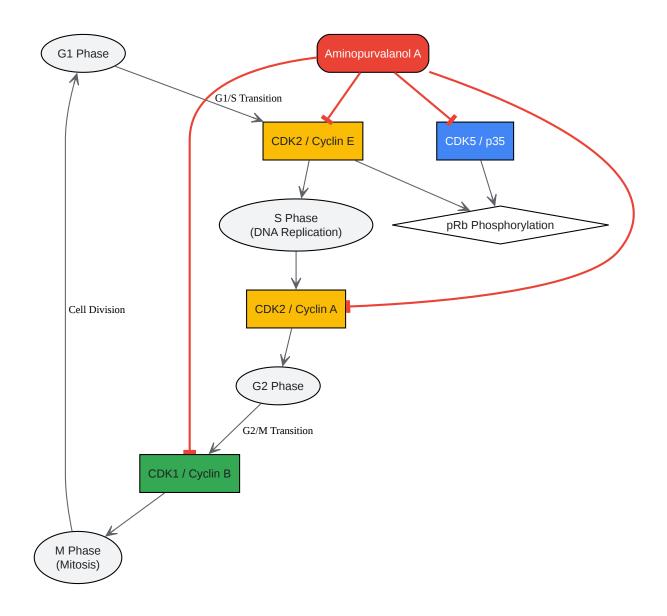




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Workflow for Kinase Inhibitor Selectivity Profiling.





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